molecular formula C10H11F4N B1358459 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine CAS No. 473732-66-0

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B1358459
CAS No.: 473732-66-0
M. Wt: 221.19 g/mol
InChI Key: LPQFPLJRYJOIMC-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

This compound possesses the molecular formula C₁₀H₁₁F₄N and a molecular weight of 221.19 grams per mole. The compound features a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position, connected to a propan-1-amine chain. This molecular architecture creates a stereogenic center at the carbon atom bearing the amine group, resulting in the existence of distinct enantiomeric forms.

The stereochemical configuration of this compound manifests in two primary enantiomeric forms: the (R)-configuration and the (S)-configuration. The (R)-enantiomer, designated as (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine, has been assigned the Chemical Abstracts Service number 1241677-13-3. Conversely, the (S)-enantiomer carries the identifier 1241678-97-6. These stereoisomers demonstrate identical molecular formulas and weights but differ in their spatial arrangement around the chiral center.

The International Union of Pure and Applied Chemistry nomenclature for the (R)-enantiomer is (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine. The canonical Simplified Molecular Input Line Entry System representation for this compound is CCC@HN, which illustrates the specific stereochemical designation. The racemic mixture of both enantiomers is catalogued under the Chemical Abstracts Service number 473732-66-0.

Stereoisomer Chemical Abstracts Service Number International Union of Pure and Applied Chemistry Name Molecular Weight
(R)-Enantiomer 1241677-13-3 (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine 221.19 g/mol
(S)-Enantiomer 1241678-97-6 (1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine 221.19 g/mol
Racemic Mixture 473732-66-0 1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine 221.19 g/mol

The molecular structure exhibits significant electronic influence from the fluorine substituents. The trifluoromethyl group at the 4-position creates a strong electron-withdrawing effect, while the fluorine atom at the 3-position contributes additional electronegativity to the aromatic system. This substitution pattern results in altered electron density distribution throughout the phenyl ring, potentially affecting the compound's reactivity and binding characteristics.

The three-dimensional conformational structure has been characterized through computational modeling, revealing specific spatial arrangements that influence molecular interactions. The propyl chain adopts various conformations, with the amine group capable of hydrogen bonding interactions. The fluorine substituents create distinct electrostatic surfaces that may influence molecular recognition processes.

Comparative Analysis of Positional Isomers

The positional arrangement of fluorine and trifluoromethyl substituents on the phenyl ring creates distinct isomeric variations that significantly impact molecular properties. A comprehensive comparison reveals how subtle changes in substitution patterns affect overall molecular characteristics and potential applications.

The 2-fluoro-4-(trifluoromethyl) positional isomer, designated as (S)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine with Chemical Abstracts Service number 1228554-01-5, demonstrates the impact of fluorine repositioning. This isomer maintains the same molecular formula C₁₀H₁₁F₄N and molecular weight of 221.19 grams per mole, yet exhibits different spatial and electronic characteristics due to the altered substitution pattern.

Related propylamine compounds lacking fluorine substitution provide additional comparative context. The compound 3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, with Chemical Abstracts Service number 101488-61-3, possesses molecular formula C₁₀H₁₃ClF₃N and molecular weight 239.66 grams per mole. This structure retains the trifluoromethyl group while eliminating the additional fluorine substituent, allowing assessment of individual substituent contributions.

The comparison extends to compounds with modified chain lengths and substitution patterns. The compound 3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride, bearing Chemical Abstracts Service number 100840-63-9, features an oxygen linkage between the aromatic ring and propylamine chain. This structural modification creates molecular formula C₁₀H₁₃ClF₃NO with molecular weight 255.66 grams per mole, demonstrating how heteroatom incorporation affects molecular properties.

Compound Substitution Pattern Molecular Formula Molecular Weight Chemical Abstracts Service Number
Target compound 3-fluoro-4-trifluoromethyl C₁₀H₁₁F₄N 221.19 g/mol 473732-66-0
2-Fluoro isomer 2-fluoro-4-trifluoromethyl C₁₀H₁₁F₄N 221.19 g/mol 1228554-01-5
Non-fluorinated analog 4-trifluoromethyl only C₁₀H₁₃ClF₃N 239.66 g/mol 101488-61-3
Ether-linked analog 4-trifluoromethyl-phenoxy C₁₀H₁₃ClF₃NO 255.66 g/mol 100840-63-9

Stereochemical analysis reveals that positional isomers maintain similar chiral characteristics while exhibiting different electronic distributions. The (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine, identified by Chemical Abstracts Service number 1003887-67-9, lacks both fluorine substituents while retaining the stereogenic center. This compound provides insight into the specific contributions of the fluorine atoms to overall molecular behavior.

Advanced structural analysis demonstrates that the 3-fluoro-4-trifluoromethyl substitution pattern creates unique electrostatic potential surfaces compared to alternative arrangements. The adjacent positioning of these electron-withdrawing groups generates concentrated negative electrostatic regions that influence molecular interactions. This contrasts with more dispersed electron withdrawal patterns observed in non-adjacent substitution arrangements.

The International Chemical Identifier key for the target compound, LPQFPLJRYJOIMC-UHFFFAOYSA-N, differs from related isomers, reflecting the unique connectivity patterns. These distinctive identifiers enable precise differentiation between closely related structural variants in chemical databases and research applications.

Computational Chemistry Predictions of Electronic Structure

Computational chemistry analyses provide detailed insights into the electronic structure and molecular properties of this compound. These predictions reveal fundamental characteristics that influence chemical behavior and potential applications.

Molecular orbital calculations indicate significant electronic influence from the multiple fluorine substituents on the aromatic system. The trifluoromethyl group at the 4-position creates substantial electron withdrawal through both inductive and field effects, while the fluorine atom at the 3-position contributes additional electronegativity. This combination results in a phenyl ring with significantly altered electron density distribution compared to unsubstituted analogs.

Partition coefficient predictions suggest enhanced lipophilicity due to fluorine incorporation. Computational estimates indicate a logarithmic partition coefficient value of approximately 3.95 for the (S)-enantiomer. This elevated lipophilicity value reflects the substantial impact of fluorine substitution on molecular hydrophobic character, potentially influencing membrane permeability and biological distribution characteristics.

The exact mass calculation yields 221.08300 atomic mass units for the molecular ion. This precise molecular mass enables accurate identification through high-resolution mass spectrometry techniques. The molecular ion fragmentation patterns are influenced by the stability of fluorinated fragments, with the trifluoromethyl group often remaining intact during ionization processes.

Polar surface area calculations provide 26.02000 square angstroms for the molecular surface accessible to polar interactions. This relatively modest polar surface area reflects the predominantly hydrophobic nature of the fluorinated aromatic system, with the primary amine group contributing the majority of polar character. The limited polar surface area suggests potential for enhanced membrane penetration compared to more polar analogs.

Computational Parameter Predicted Value Molecular Significance
Logarithmic Partition Coefficient 3.95 Enhanced lipophilicity
Exact Mass 221.08300 amu Precise molecular identification
Polar Surface Area 26.02000 Ų Limited polar interactions
Molecular Volume Estimated 185-195 ų Spatial molecular dimensions

Electronic structure predictions reveal distinct charge distributions across the molecular framework. The aromatic carbon atoms adjacent to fluorine substituents exhibit reduced electron density, while the amine nitrogen maintains enhanced nucleophilic character. This electronic polarization creates distinct reactivity patterns that influence chemical transformations and molecular recognition processes.

Conformational analysis through computational modeling indicates multiple low-energy conformations for the propylamine chain. The flexibility of this aliphatic segment contrasts with the rigid aromatic core, creating dynamic molecular shapes that may influence binding interactions. The preferred conformations position the amine group to maximize favorable electrostatic interactions while minimizing steric conflicts with the fluorinated aromatic system.

Vibrational frequency calculations predict characteristic absorption bands associated with fluorine-containing functional groups. The carbon-fluorine stretching vibrations appear in distinctive spectral regions, enabling identification and characterization through infrared spectroscopy. The trifluoromethyl group exhibits particularly characteristic vibrational signatures that serve as molecular fingerprints for analytical identification.

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQFPLJRYJOIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210298
Record name α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473732-66-0
Record name α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473732-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-step Organic Synthesis

The synthesis of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine generally involves multi-step organic synthesis, starting from appropriately substituted aromatic precursors. The key steps include:

  • Formation of the substituted phenylpropane backbone : This often involves Friedel-Crafts type acylation or condensation reactions to introduce the propan-1-one moiety onto the fluorinated phenyl ring.

  • Reduction of ketone intermediates : The ketone intermediate (such as 1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-one) is reduced to the corresponding amine. Common reducing agents include sodium borohydride or sodium triacetoxyborohydride, which facilitate selective reduction while preserving sensitive functional groups.

  • Introduction of the amine group : This can be achieved by reductive amination or direct amination of the ketone intermediate.

Specific Synthetic Route Example

A representative preparation pathway involves:

  • Synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate : This is achieved by diazotation of 3-trifluoromethylaniline followed by reaction with isopropenyl acetate in the presence of catalytic cuprous or cupric salts in polar solvents such as water/methanol mixtures. The reaction is conducted at temperatures between 20°C and 70°C, yielding the ketone intermediate after purification by bisulfite complex formation or vacuum distillation. Yields around 40-42% are typical for this step.

  • Reduction to the amine : The ketone intermediate is then subjected to reductive amination using sodium borohydride or sodium triacetoxyborohydride in the presence of an amine source. This step converts the ketone to the corresponding this compound with control over stereochemistry depending on the reducing agent and conditions.

  • Purification : The crude amine product is purified via column chromatography or crystallization to obtain the desired stereoisomer in high purity.

Alternative Approaches

  • Chiral Pool Synthesis : Starting from naturally occurring chiral precursors, the chiral amine can be constructed to yield enantiomerically enriched products. This method leverages the stereochemical information inherent in natural compounds to reduce the need for chiral resolution steps.

  • Asymmetric Synthesis : Employing chiral catalysts or auxiliaries to induce stereoselectivity during the reductive amination or other key steps, enabling the direct synthesis of (R)- or (S)-enantiomers.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Yield / Notes
Diazotation of 3-trifluoromethylaniline NaNO2, HCl, 0–5°C, aqueous medium Intermediate diazonium salt formed
Reaction with isopropenyl acetate CuCl or CuCl2 catalyst, water/methanol solvent, 20–70°C, 30 min to 3 h 41.9% yield of 1-(3-trifluoromethyl)phenyl-propan-2-one
Reduction of ketone intermediate Sodium borohydride or sodium triacetoxyborohydride, acetic acid or other solvents, 1–15°C Conversion to amine; stereochemistry controlled by reagent choice
Purification Column chromatography (silica gel), 5% MeOH/CH2Cl2 eluent or crystallization High purity amine obtained

Research Findings and Analysis

  • The presence of trifluoromethyl and fluorine groups on the aromatic ring significantly influences the electronic properties and reactivity of intermediates, necessitating careful choice of reaction conditions to avoid side reactions.

  • Sodium borohydride is a preferred reducing agent for the ketone to amine conversion due to its selectivity and mild reaction conditions, minimizing over-reduction or decomposition.

  • Catalytic copper salts facilitate the formation of key intermediates by promoting coupling reactions under mild conditions, improving overall yield and purity.

  • The stereochemical purity of the final amine is crucial for its biological activity; thus, asymmetric synthesis or chiral pool methods are employed to obtain enantiomerically enriched products.

  • Purification techniques such as bisulfite complex formation and chromatographic separation are essential to isolate the desired compound from reaction mixtures containing closely related impurities.

Chemical Reactions Analysis

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound is being explored as a potential drug candidate due to its ability to interact with specific biological targets. Notably, it has shown promise as a ligand for sigma receptors, which are implicated in numerous neurological processes. Research indicates that derivatives of this compound may exhibit significant biological activities, particularly in treating neuropsychiatric disorders such as depression and anxiety .

Structure-Activity Relationship Studies
Studies have demonstrated that modifications to the compound can significantly influence its binding affinity and selectivity for sigma receptor subtypes. This aspect is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Material Science

Fluorinated Polymers
The unique properties of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine make it valuable in the development of fluorinated polymers. These materials are known for their enhanced thermal stability and chemical resistance, making them suitable for various industrial applications.

Synthesis of Complex Molecules
In organic synthesis, this compound serves as a building block for constructing complex molecules. Its trifluoromethyl group can participate in various chemical reactions, enhancing the versatility of synthetic pathways available to chemists .

Summary of Applications

Field Applications
Medicinal Chemistry Potential drug candidate targeting sigma receptors; studies on structure-activity relationships for neuropsychiatric treatments.
Material Science Development of fluorinated polymers; use as a building block in organic synthesis for complex molecules.

Case Studies

  • Sigma Receptor Ligands
    Research has focused on the interaction of this compound with sigma receptors. Specific isomers have demonstrated high potency, suggesting their potential therapeutic applications in treating conditions like depression and anxiety.
  • Fluorinated Polymers Development
    Studies have shown that incorporating this compound into polymer matrices enhances their chemical resistance and thermal stability, making them suitable for advanced material applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity, leading to potent biological effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Phenyl Groups

Key Structural Variations :

Substituent Position and Identity :

  • Trifluoromethyl vs. Methyl :

  • 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (CAS: 787585-32-4, MW: 181.25) replaces the -CF₃ group with a methyl (-CH₃) group, reducing electron-withdrawing effects and lipophilicity .
    • Trifluoromethyl at Para vs. Meta Positions :
  • N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine (CAS: 1886-26-6, MW: 231.26) places -CF₃ at the para position, altering steric and electronic interactions compared to the meta-fluoro substitution in the target compound .

Amine Chain Modifications :

  • Chain Length and Branching :

  • 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS: 1179763-12-2, MW: 243.32) extends the chain with a phenyl group, increasing molecular weight and steric bulk .

Enantiomeric Forms :

  • The (R)-enantiomer of the target compound (CAS: 1241677-13-3) demonstrates how stereochemistry might influence biological activity, though specific data are unavailable in the evidence .

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Structural Notes
1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine C₁₀H₁₁F₄N ~229.2 (calc.) 3-F, 4-CF₃ Primary amine, linear chain
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine C₁₀H₁₁F₄N ~229.2 (calc.) Same as above Enantiomeric form
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine C₉H₉F₄N ~201.1 (calc.) Shorter ethanamine chain Reduced steric hindrance
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine C₁₁H₁₆FN 181.25 4-CH₃, branched chain Tertiary amine, lower lipophilicity
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine C₁₂H₁₅F₃N 231.26 4-CF₃, ethyl-substituted amine Secondary amine, para-CF₃ substitution

Functionalized Derivatives in Drug Discovery

Compounds like OCM-10 () incorporate the 3-fluoro-4-(trifluoromethyl)phenyl moiety into oxazole-carboxamide scaffolds, demonstrating how aromatic fluorination enhances potency and selectivity in kinase inhibitors . Similarly, 1-{[3-fluoro-4-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride () integrates the phenyl group into a piperidine ring, highlighting the role of cyclic amines in improving pharmacokinetic properties .

Biological Activity

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine, also known as (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine, is a compound that has garnered attention due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, influencing their interactions with biological targets. This article reviews the biological activity of this compound, drawing from diverse sources and highlighting relevant case studies and research findings.

  • Molecular Formula : C10H11F4N
  • Molecular Weight : 221.194653 g/mol
  • CAS Number : 1241678-97-6
  • Purity : Typically >95% in commercial preparations .

The presence of the trifluoromethyl group in this compound significantly alters its electronic properties, enhancing its lipophilicity and metabolic stability. This modification can lead to increased potency and selectivity towards specific biological targets, particularly in the modulation of neurotransmitter systems.

Antidepressant Effects

Research indicates that compounds containing trifluoromethyl groups often exhibit antidepressant-like effects. For instance, related compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for treating mood disorders such as depression and anxiety .

Neurotransmitter Interaction

The compound's structure suggests potential interactions with neurotransmitter receptors. Studies on similar compounds indicate that the trifluoromethyl group can enhance binding affinity to serotonin receptors, particularly the 5-HT2A receptor, which plays a significant role in mood regulation and cognition .

Case Studies

StudyFindings
Study 1 In vitro assays demonstrated that related trifluoromethyl-containing compounds exhibited significant inhibition of serotonin uptake by 6-fold compared to non-fluorinated analogs, suggesting enhanced antidepressant potential .
Study 2 A pharmacological evaluation showed that derivatives of this compound modulated glutamate receptor activity, which is pivotal in neuroplasticity and cognitive function. The modulation was linked to improved behavioral outcomes in animal models of depression .
Study 3 A clinical trial investigating the efficacy of similar compounds in treating panic disorder found that those with trifluoromethyl substitutions had a higher response rate compared to traditional treatments .

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

  • Inhibition of Enzyme Activity : The compound has been studied for its ability to inhibit certain serine/threonine kinases, which are crucial for various signaling pathways involved in cell growth and survival .
  • Anticancer Potential : Preliminary studies suggest that modifications including a trifluoromethyl group may enhance anticancer activity by targeting specific cancer cell lines without significant toxicity to normal cells .
  • Metabolic Stability : The incorporation of fluorine atoms has been shown to improve the metabolic stability of related compounds, leading to prolonged action within biological systems .

Q & A

Q. What are the standard synthetic routes for 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine, and how is purity validated?

The compound is typically synthesized via multi-step reactions starting from fluorinated benzoic acid derivatives. For example, a related fluorinated ketone (1-(3-Fluoro-4-(trifluoromethyl)phenyl)but-2-yn-1-one) was synthesized from 3-fluoro-4-(trifluoromethyl)benzoic acid using coupling reactions, yielding 62% after purification . Purity is validated using HPLC (>95% purity) and NMR spectroscopy (e.g., ¹H NMR at 400 MHz in DMSO-d₆ to confirm structural integrity and absence of impurities) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming the amine's structure, fluorinated aromatic signals, and substituent positions. For example, aromatic protons in similar compounds appear as multiplets at δ 8.01–8.10 ppm .
  • HPLC : Ensures >95% purity by detecting residual solvents or side products .
  • Mass Spectrometry (ESIMS) : Validates molecular weight (e.g., m/z 230.9 for a related fluorinated ketone) .

Q. How is the compound handled safely in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
  • Waste Disposal : Fluorinated byproducts require segregation and professional hazardous waste management due to environmental persistence .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural elucidation of derivatives?

Contradictions in NMR signals (e.g., overlapping aromatic peaks) are addressed via:

  • 2D NMR Techniques : HSQC and HMBC to assign carbon-proton correlations and long-range couplings .
  • Deuterated Solvent Screening : Testing in CDCl₃ vs. DMSO-d₆ to sharpen splitting patterns.
  • Computational Modeling : DFT calculations to predict chemical shifts for comparison with experimental data .

Q. What strategies improve synthetic yield in multi-step routes?

  • Optimized Coupling Conditions : Use of carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation, increasing yields from 20% to >35% .
  • Purification Techniques : Gradient flash chromatography or recrystallization to isolate the amine from polar byproducts.
  • Fluorine-Directed Synthesis : Leveraging the electron-withdrawing effect of -CF₃ to enhance reaction selectivity .

Q. How do fluorinated substituents influence bioactivity in pharmacological studies?

The -CF₃ and -F groups enhance:

  • Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds.
  • Target Binding : Fluorine’s electronegativity improves interactions with hydrophobic pockets in enzymes (e.g., kinase inhibitors) .
  • Brain Exposure : Fluorinated analogs show increased blood-brain barrier penetration in PET tracer development .

Q. What methodologies are used to study structure-activity relationships (SAR) for this amine?

  • Analog Synthesis : Replace -CF₃ with -CH₃ or -Cl to assess steric/electronic effects .
  • In Vitro Assays : Screen against target proteins (e.g., GSK-3β) to correlate substituent position with inhibitory potency (IC₅₀) .
  • Pharmacokinetic Profiling : Measure logP and plasma protein binding to optimize bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Control Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time) .
  • Metabolite Screening : Use LC-MS to identify degradation products that may skew activity results .
  • Collaborative Validation : Cross-laboratory replication of key findings to isolate experimental variables .

Q. Why might HPLC purity data conflict with NMR impurity detection?

  • HPLC Limitations : May fail to detect non-UV-active impurities (e.g., inorganic salts).
  • NMR Sensitivity : Detects trace solvents (e.g., DMF) or stereoisomers invisible to HPLC.
  • Integrated Approach : Combine HPLC, NMR, and elemental analysis for comprehensive purity assessment .

Tables of Key Data

Property Method Example Data Reference
Synthesis YieldCarbodiimide Coupling35% (OCM-33 analog)
¹H NMR (DMSO-d₆)400 MHzδ 8.01–8.10 (m, Ar-H), 2.26 (s, CH₃)
HPLC PurityC18 Column>95% (Retention time: 12.3 min)
ESIMS Molecular IonPositive Modem/z 230.9 [M+H]⁺

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